molecular formula C19H17F2NO4 B2573832 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid CAS No. 1936405-79-6

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid

Cat. No. B2573832
CAS RN: 1936405-79-6
M. Wt: 361.345
InChI Key: XEFIZXBBBURMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid, also known as Fmoc-DFB-OH, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid, phenylalanine, and is commonly used in the synthesis of peptides and proteins. Fmoc-DFB-OH is a highly effective reagent for the protection of the amino group in peptide synthesis, as well as for the introduction of the difluorobutyl group into peptides.

Scientific Research Applications

Peptide Synthesis

The Fmoc group is often used in the synthesis of peptides . The Fmoc amino acid azides, which can be synthesized from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method, are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations . They are useful as coupling agents in peptide synthesis .

Synthesis of Unnatural Chiral α–Amino Acids

The Fmoc group can also be used in the synthesis of unnatural chiral α–amino acids . This process involves a Pd-mediated C-C bond formation that can be made in tandem with 2-Methylpyridine .

Stability and Shelf-life

The Fmoc amino acid azides are stable at room temperature and have a long shelf-life . This makes them suitable for long-term storage and use in various research applications .

Use in Aqueous Environments

The Fmoc amino acid azides are stable in aqueous washing operations . This property allows them to be used in experiments and applications that involve water or other aqueous solutions .

Use as Coupling Agents

The Fmoc amino acid azides can be used as coupling agents in peptide synthesis . This means they can facilitate the joining of two or more molecules, which is a crucial process in the synthesis of complex organic compounds .

Synthesis of Peptides

The Fmoc group can be used in the synthesis of peptides . Peptides are short chains of amino acids that are linked by peptide bonds. They are essential components of cells and have various biological functions .

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO4/c20-19(21,9-17(23)24)11-22-18(25)26-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFIZXBBBURMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid

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